1-Benzyl-8-methoxy-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazino-benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER involves multiple steps, starting with the preparation of the triazino-benzimidazole core. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This is achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Cyclization: The benzimidazole intermediate undergoes cyclization with a suitable reagent to form the triazino-benzimidazole structure.
Substitution Reactions:
Chemical Reactions Analysis
1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER can be compared with other similar compounds, such as:
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Benzimidazole Derivatives: Known for their therapeutic applications, these compounds are structurally related and have similar chemical properties.
Triazole Derivatives: These compounds also contain a triazole ring and are studied for their diverse biological activities.
The uniqueness of 1-BENZYL-3-PHENETHYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL METHYL ETHER lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzyl-8-methoxy-3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C25H26N4O/c1-30-22-12-13-24-23(16-22)26-25-28(17-21-10-6-3-7-11-21)18-27(19-29(24)25)15-14-20-8-4-2-5-9-20/h2-13,16H,14-15,17-19H2,1H3 |
InChI Key |
HUQBWUJCRLNREA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CN(CN(C3=N2)CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.